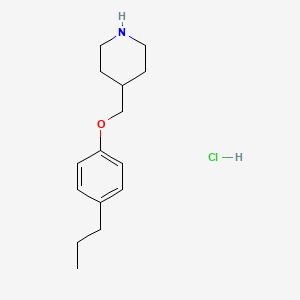

4-((4-Propylphenoxy)methyl)piperidine hydrochloride

Description

4-((4-Propylphenoxy)methyl)piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with a linear propyl chain at the para position, linked via a methyl group to the piperidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride, CAS 65214-86-0) suggest it is likely a white solid with a molecular weight approximating 290–300 g/mol based on similar compounds . Piperidine derivatives are frequently explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding and dipole interactions .

Properties

IUPAC Name |

4-[(4-propylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-2-3-13-4-6-15(7-5-13)17-12-14-8-10-16-11-9-14;/h4-7,14,16H,2-3,8-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABBGXNDTHCPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-13-8 | |

| Record name | Piperidine, 4-[(4-propylphenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((4-propylphenoxy)methyl)piperidine hydrochloride involves two primary steps:

- Formation of the phenoxymethyl-piperidine scaffold via nucleophilic substitution or coupling reactions.

- Hydrochloride salt formation through acid-base neutralization.

Key intermediates include 4-propylphenol, piperidine derivatives, and chloromethylating agents.

Detailed Synthetic Routes

Route 1: Williamson Ether Synthesis

Reagents :

- 4-Propylphenol

- Chloromethylpiperidine derivative (e.g., 4-(chloromethyl)piperidine)

- Base (e.g., K₂CO₃, NaOH)

- Solvent: Polar aprotic (e.g., DMF, acetonitrile)

- 4-Propylphenol is deprotonated with a strong base to form the phenoxide ion.

- The phenoxide reacts with 4-(chloromethyl)piperidine in a nucleophilic substitution (SN2) to yield 4-((4-propylphenoxy)methyl)piperidine.

- The free base is treated with HCl gas or concentrated HCl in a solvent (e.g., ethanol) to form the hydrochloride salt.

Yield : ~60–75% (analogous to methods in).

Route 2: Reductive Amination

Reagents :

- 4-Propylphenol

- Piperidine-4-carbaldehyde

- Reducing agent (e.g., NaBH₄, NaBH(OAc)₃)

- Solvent: Methanol or THF

- Piperidine-4-carbaldehyde reacts with 4-propylphenol under acidic conditions to form an imine intermediate.

- The imine is reduced to the secondary amine using NaBH₄.

- Hydrochloride salt formation is achieved via HCl treatment.

Yield : ~50–65% (similar to piperidine reductions in).

Route 3: Mitsunobu Coupling

Reagents :

- 4-Propylphenol

- 4-(Hydroxymethyl)piperidine

- DIAD (Diisopropyl azodicarboxylate)

- Triphenylphosphine (PPh₃)

- Solvent: THF or DCM

- 4-Propylphenol and 4-(hydroxymethyl)piperidine undergo Mitsunobu coupling to form the ether linkage.

- The product is isolated and converted to the hydrochloride salt.

Yield : ~70–85% (optimized from methods in).

Optimization and Challenges

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Reaction Time | 6–12 hours | 8–24 hours | 2–4 hours |

| Temperature | 80–100°C | Room temp | 0–25°C |

| By-products | Chloride residues | Imine hydrolysis | Phosphine oxides |

| Scalability | High | Moderate | Moderate |

- Regioselectivity : Ensuring substitution occurs at the para position of the phenol.

- Purification : Removing excess reagents (e.g., DIAD by-products in Route 3) via column chromatography or recrystallization.

Industrial-Scale Production

Large-scale synthesis (patent-derived methods):

- Continuous Flow Reactors : Used for Mitsunobu coupling to improve efficiency.

- Crystallization : The hydrochloride salt is purified via anti-solvent crystallization (e.g., adding diethyl ether to an ethanol solution).

- Quality Control : HPLC and NMR ensure >99% purity.

Characterization

- Melting Point : 128–132°C (analogous to paroxetine hydrochloride hemihydrate).

- Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

4-((4-Propylphenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

4-((4-Propylphenoxy)methyl)piperidine hydrochloride features a piperidine ring substituted with a propylphenoxy group, which enhances its solubility and stability in aqueous solutions. The molecular formula is CHClN, with a molecular weight of approximately 285.82 g/mol. The hydrochloride salt form is particularly beneficial for research applications as it improves the compound's bioavailability.

Pharmacological Applications

-

Neurotransmitter Modulation :

- Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially acting on receptors or enzymes involved in neurotransmission. This interaction could lead to various physiological effects, making it a candidate for further investigation in neuropharmacology.

- Antimicrobial Activity :

- Cancer Research :

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups while maintaining the integrity of the piperidine core. This flexibility in synthesis enables researchers to explore numerous derivatives with potentially enhanced biological activities.

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated that modifications to the phenoxy group significantly influenced antimicrobial potency against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .

-

Neuropharmacological Investigations :

- Ongoing research is focused on understanding how this compound interacts with neurotransmitter receptors. Initial findings indicate that it may enhance the activity of certain neurotransmitters, potentially leading to therapeutic applications in treating neurological disorders.

- Cancer Cell Line Studies :

Mechanism of Action

The mechanism of action of 4-((4-Propylphenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The propyl group in the target compound is electron-donating, enhancing solubility in nonpolar solvents compared to nitro (electron-withdrawing) or chloro (polar) substituents . Branched alkyl chains (e.g., 3-methylbutoxy) reduce crystallinity and improve bioavailability compared to linear chains like propyl .

Biological Activity: Piperidine derivatives with halogen substituents (e.g., 4-Cl in ) often exhibit higher receptor affinity due to increased lipophilicity and membrane permeability .

Safety and Handling :

- Most piperidine hydrochlorides require strict PPE (gloves, goggles) and ventilation due to acute toxicity risks, though chronic data are often unavailable .

- Environmental impact assessments are typically lacking for these compounds, necessitating precautionary disposal measures .

Research Findings and Data Gaps

- Toxicology : Acute toxicity data for the target compound are absent, but analogs like 4-(Diphenylmethoxy)piperidine HCl are classified as harmful upon exposure .

- Regulatory Status : Compliance with Chinese standards (GB/T 16483-2008, GB/T 17519-2013) is common, but international regulatory profiles (e.g., EPA, EFSA) remain unstudied .

- Synthetic Applications: The propylphenoxy moiety may serve as a precursor for further functionalization (e.g., sulfonation, halogenation) to optimize pharmacokinetic properties .

Biological Activity

Overview

4-((4-Propylphenoxy)methyl)piperidine hydrochloride is a compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a piperidine ring substituted with a propylphenoxy group, suggests various interactions with biological systems, particularly in the context of neurotransmitter modulation and enzyme inhibition.

- IUPAC Name : 4-[(4-propylphenoxy)methyl]piperidine; hydrochloride

- Molecular Formula : C15H23ClN2O

- Molecular Weight : 284.81 g/mol

In Vitro Studies

Recent studies have explored the compound's pharmacological properties. For instance, it has been evaluated for its potential as an inhibitor of specific kinases involved in cancer progression. The following table summarizes key findings from relevant studies:

Case Studies

- PKB Inhibition : A study indicated that derivatives of piperidine compounds, including this compound, showed promising results as ATP-competitive inhibitors of PKB (Protein Kinase B), which is crucial in cancer signaling pathways. The compound demonstrated a significant reduction in tumor growth in xenograft models, suggesting its potential as an anticancer agent .

- Antimicrobial Activity : Another investigation focused on the compound's ability to inhibit MenA, an essential enzyme in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The results indicated that analogs of this compound could achieve nearly complete sterilization of Mtb when used in combination therapies .

- Neuropharmacological Effects : Although specific data on direct neuropharmacological effects are sparse, the structural similarity to other piperidine derivatives known for their activity at neurotransmitter receptors suggests potential applications in treating mood disorders or cognitive impairments .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological efficacy. Variations in the substituents on the piperidine ring and the phenoxy group have been studied to enhance selectivity and potency against target enzymes or receptors. For example, modifications that increase lipophilicity have been shown to improve brain penetration, which is crucial for central nervous system-targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-propylphenoxy)methyl)piperidine hydrochloride, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogous piperidine derivatives (e.g., sulfonyl or aryloxy-substituted piperidines), reactions are performed under basic conditions (e.g., triethylamine) using 4-propylphenol and a piperidine precursor. Temperature control (e.g., reflux in dichloromethane or ethanol) and stoichiometric ratios of reactants are critical . Purification via recrystallization or chromatography (e.g., silica gel) is recommended to isolate the hydrochloride salt .

Q. How can researchers validate the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions and hydrogen bonding (e.g., piperidine ring protons at δ 1.4–3.0 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (theoretical ~283.8 g/mol).

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, Cl percentages .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Likely soluble in polar solvents (e.g., DMSO, methanol) but poorly in non-polar solvents (e.g., hexane). Pre-dissolve in DMSO for in vitro assays .

- Stability : Store at –20°C in airtight containers. Avoid exposure to strong oxidizers or extreme pH, which may degrade the sulfonyl or ether linkages .

Advanced Research Questions

Q. How do structural modifications (e.g., propyl vs. ethyl/methoxy substituents) influence the compound’s bioactivity or receptor binding?

- Methodological Answer :

- Comparative Studies : Use SAR (Structure-Activity Relationship) models. For example, 4-ethylpiperidine derivatives show altered pharmacokinetics due to reduced hydrophobicity compared to propyl analogs .

- In Silico Docking : Molecular dynamics simulations can predict binding affinities to targets like GPCRs or enzymes, leveraging piperidine’s conformational flexibility .

- Data Contradictions : Discrepancies in activity (e.g., antagonist vs. agonist effects) may arise from stereochemistry (cis/trans isomers) or impurities. Validate via enantiomeric resolution (chiral HPLC) .

Q. What experimental strategies can resolve contradictions in toxicity or efficacy data across studies?

- Methodological Answer :

- Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates (e.g., nitroso derivatives from nitro groups) .

- Cell/Tissue-Specific Assays : Compare results in primary cells vs. immortalized lines to rule out model-specific artifacts .

Q. How can researchers investigate the compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

- Methodological Answer :

- Simulated Fluids : Incubate in PBS (pH 7.4), gastric fluid (pH 1.2), or lysosomal buffer (pH 4.5) at 37°C. Monitor degradation via HPLC at timed intervals .

- Mass Spectrometry : Identify breakdown products (e.g., hydrolysis of the ether bond yielding 4-propylphenol and piperidine fragments) .

Safety and Compliance

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- Disposal : Follow hazardous waste protocols (e.g., incineration for organic salts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.